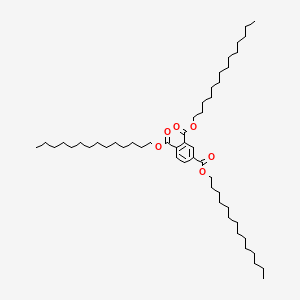

Trimellitic acid tritetradecyl ester

Description

Properties

CAS No. |

120062-71-7 |

|---|---|

Molecular Formula |

C51H90O6 |

Molecular Weight |

799.275 |

IUPAC Name |

tritetradecyl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C51H90O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-55-49(52)46-40-41-47(50(53)56-43-38-35-32-29-26-23-20-17-14-11-8-5-2)48(45-46)51(54)57-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45H,4-39,42-44H2,1-3H3 |

InChI Key |

JVIAMPYPAKKXOQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Plasticizers

One of the primary applications of trimellitic acid tritetradecyl ester is as a plasticizer in the production of polyvinyl chloride (PVC) materials. Plasticizers are added to polymers to enhance their flexibility, workability, and durability. The use of this ester allows for:

- Improved flexibility : Enhances the mechanical properties of PVC.

- Lower volatility : Reduces the loss of plasticizer over time.

- Compatibility with other materials : Works well with various polymers, improving overall product performance.

Coatings and Sealants

This compound is also utilized in the formulation of coatings and sealants due to its excellent adhesion properties and resistance to environmental factors. Its applications include:

- Automotive coatings : Provides a durable finish that withstands harsh conditions.

- Industrial coatings : Used in protective coatings for machinery and infrastructure.

Toxicological Data

Use in Food Contact Materials

A notable case study involves the use of this compound in food contact materials, specifically PVC wraps. The European Food Safety Authority (EFSA) conducted an assessment that demonstrated the safety of this compound in single-use applications, indicating that migration levels were within acceptable limits .

Application in Electrical Insulation

Another significant application is in electrical insulation materials. The high molecular weight and low volatility of this compound make it ideal for use in high-performance insulation systems, such as those used in automotive wiring and electronic devices.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Trimellitic Acid Esters and Analogues

(a) Di(2-ethylhexyl) Phthalate (DEHP)

- Metabolism: DEHP hydrolyzes to mono(2-ethylhexyl) phthalate (MEHP), a potent endocrine disruptor.

(b) Tridecyl Trimellitate (TDTM)

- Applications: Used in lipsticks and skin creams as a non-greasy emollient. Unlike tris(2-ethylhexyl) ester, TDTM lacks regulatory approval for food-contact materials .

- Safety data: Limited toxicological studies available; classified as low toxicity (Cramer Class I) based on structural analogs .

(c) Triisodecyl Trimellitate

- Dielectric performance : Used in capacitors due to high dielectric constant (ε > 3.5) and fire resistance. Demonstrates lower flammability than mineral oil-based dielectrics .

Migration and Stability

- Tris(2-ethylhexyl) ester : Migration into fatty foods is high (e.g., 1 μg/kg in simulant D1), but regulated under strict SML limits. Hydrolysis and trans-esterification are minimal under PVC processing conditions .

- Triisopentyl esters : Exhibit "good compatibility with PVC" and reduced migration compared to linear-chain esters, attributed to branched alkyl groups .

Metabolic Pathways

Table 2: Metabolic Half-Lives and Excretion Routes

Preparation Methods

Acid-Catalyzed Esterification

The foundational approach for synthesizing trimellitic acid esters involves the reaction of trimellitic anhydride with alcohols in the presence of acid catalysts. Traditional methods employed sulfuric acid, but due to its corrosive nature and environmental drawbacks, modern protocols favor solid acid catalysts or metal oxides. For trimellitic acid tritetradecyl ester, tetradecanol (C14 alcohol) reacts with trimellitic anhydride at elevated temperatures (190–220°C) under reflux conditions. The molar ratio of anhydride to alcohol typically ranges from 1:3.5 to 1:4.0 to ensure complete esterification, with excess alcohol facilitating azeotropic water removal.

Anhydride-Alcohol Reaction Dynamics

The esterification proceeds via a three-step mechanism: (1) formation of monoester, (2) diester intermediate, and (3) triester product. The reactivity of the carboxyl groups in trimellitic anhydride decreases sequentially due to steric and electronic effects, necessitating prolonged reaction times (5–6 hours) to achieve >99.5% conversion. The use of nitrogen atmospheres prevents oxidative degradation of the alcohol, a critical consideration for long-chain substrates like tetradecanol.

Solid Acid Catalyzed Synthesis

Catalyst Selection and Performance

Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) or tin oxide (SnO), offer superior activity and reusability compared to liquid acids. These catalysts operate via Brønsted and Lewis acid sites, enhancing esterification rates while minimizing side reactions. In one protocol, SO₄²⁻/ZrO₂ achieved 99.5% conversion of trimellitic anhydride to tritetradecyl ester at 200°C, with a catalyst loading of 0.05% (w/w). The absence of sulfuric acid eliminates neutralization and wastewater generation, aligning with green chemistry principles.

Process Optimization

Key parameters for solid acid systems include:

-

Temperature : 180–220°C to balance reaction kinetics and thermal stability.

-

Molar Ratio : 1:3.5–4.0 (anhydride:alcohol) to drive equilibrium toward triester formation.

-

Catalyst Regeneration : Calcination at 500°C restores activity after 5–7 cycles.

Tin-Based Catalyst Systems

Divalent tin oxides (e.g., SnO) provide an alternative catalytic pathway, particularly effective for sterically hindered alcohols like tetradecanol. These catalysts operate via a coordination mechanism, where tin activates the carbonyl group of the anhydride. Patent data indicate that SnO achieves 98% conversion in 5 hours at 210°C, with a vacuum-assisted dehydration step (0.1–0.5 MPa) to remove excess alcohol.

Regioselective Synthesis Approaches

Transition metal-catalyzed cyclization offers a novel route to regioselective triester formation. For example, cobalt-mediated [2+2+2] cyclotrimerization of acetylene derivatives can yield trimellitate analogs, though this method remains experimental for C14 alcohols. While scalable applications are limited, this approach highlights potential for tailored regiochemistry in specialized applications.

Post-Reaction Purification Techniques

Vacuum Distillation and Ion Exchange

Post-esterification, excess tetradecanol is removed via vacuum distillation (0.1–0.5 MPa) at 120–150°C. Subsequent purification through composite ion-exchange resins (e.g., mixed-bed columns) reduces residual acidity and byproducts, yielding esters with volume resistivities >1×10¹² Ω·cm.

Solvent-Free vs. Solvent-Assisted Processes

Solvent-free systems leverage the alcohol itself as a reaction medium, simplifying downstream processing. In contrast, solvent-assisted methods (e.g., using toluene) enhance azeotropic water removal but introduce additional separation steps.

Comparative Analysis of Preparation Methods

| Parameter | Solid Acid Catalysis | Tin Oxide Catalysis | Traditional Acid |

|---|---|---|---|

| Catalyst Loading | 0.01–0.1% | 0.05–0.2% | 1–2% (H₂SO₄) |

| Reaction Time (h) | 5–6 | 5–6 | 8–10 |

| Conversion (%) | >99.5 | 98 | 95 |

| Environmental Impact | Low (no wastewater) | Moderate | High (acid waste) |

| Yield (%) | 85–90 | 80–85 | 75–80 |

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires continuous-flow reactors to maintain temperature uniformity and catalyst contact. Fixed-bed systems with immobilized SO₄²⁻/ZrO₂ enable throughputs exceeding 1,000 kg/day, with energy consumption optimized via heat integration. Quality control assays (e.g., acid value titration, GC-MS) ensure compliance with industrial specifications, particularly for applications in high-temperature cable insulation and capacitor fluids .

Q & A

Basic: What are the common synthetic pathways for preparing trimellitic acid tritetradecyl ester, and how do reaction conditions influence yield?

Answer:

this compound is synthesized via esterification of trimellitic anhydride (TMA) with tetradecanol. The reaction is typically acid-catalyzed (e.g., sulfuric acid or toluenesulfonic acid) under reflux conditions. Key factors include:

- Molar ratios : A 1:3 molar ratio of TMA to alcohol ensures complete esterification of all three carboxyl groups.

- Temperature : Elevated temperatures (~150–200°C) drive the reaction but may require inert atmospheres to prevent oxidation of the alcohol.

- Catalyst efficiency : Acid catalysts accelerate esterification but may require neutralization post-reaction to avoid side reactions.

Yield optimization involves monitoring water removal (via Dean-Stark traps) and purification through vacuum distillation .

Basic: Which analytical techniques are critical for confirming the structural integrity of trimellitic acid esters?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify esterification completeness by confirming the absence of carboxylic acid protons (~12 ppm) and the presence of alkyl ester peaks (~4.0–4.3 ppm for methylene groups adjacent to ester oxygen) .

- FTIR : Peaks at ~1720–1740 cm⁻¹ (C=O stretching of esters) and ~1250 cm⁻¹ (C–O stretching) validate ester formation.

- Chromatography : HPLC or GC-MS detects unreacted starting materials or side products .

Basic: What are the primary research applications of this compound in material science?

Answer:

- Dielectric fluids : Its high dielectric constant (~3.5–4.0) and fire resistance make it suitable for capacitor impregnation .

- Polymer additives : As a plasticizer, it enhances flexibility in polyvinyl chloride (PVC) and polyesters while offering superior thermal stability compared to phthalates .

- Polymer crosslinking : The ester’s three reactive sites enable integration into copolyester-imides for high-temperature resins .

Advanced: How do hydrolysis mechanisms of trimellitic acid esters impact their stability in aqueous environments, and what methodologies elucidate these pathways?

Answer:

Hydrolysis occurs via nucleophilic attack on ester carbonyl groups, influenced by pH and temperature. For example:

- Acidic conditions : Protonation of carbonyl oxygen accelerates cleavage.

- Alkaline conditions : Hydroxide ions directly attack the ester.

Methodologies : - Kinetic studies : Monitor hydrolysis rates using <sup>13</sup>C NMR to track carbonyl carbon shifts (e.g., ~170 ppm for carboxylic acids post-hydrolysis) .

- Mass spectrometry : Identifies degradation products like trimellitic acid and tetradecanol .

Advanced: How can researchers resolve contradictions in reported thermal stability data for trimellitic acid esters?

Answer:

Discrepancies arise from:

- Purity : Impurities (e.g., residual catalysts) lower decomposition temperatures. Use HPLC to verify purity.

- Testing methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters oxidative stability.

- Ester isomerism : Isomeric variations (e.g., 1,2,4 vs. 1,3,5 substitution) affect stability. X-ray crystallography or DFT calculations can clarify structural influences .

Advanced: What strategies optimize the esterification process for this compound to minimize side products?

Answer:

- Solvent selection : Non-polar solvents (e.g., toluene) improve miscibility and facilitate azeotropic water removal.

- Catalyst alternatives : Replace sulfuric acid with immobilized lipases to reduce side reactions (e.g., sulfonation).

- Stepwise esterification : Sequentially esterify each carboxyl group using protective groups to control regioselectivity .

Advanced: What challenges arise when integrating trimellitic acid esters into high-performance polymers, and how are they addressed?

Answer:

- Compatibility issues : The ester’s bulky alkyl chains may hinder polymer backbone alignment. Solutions include blending with shorter-chain esters or using copolymers.

- Thermal degradation : At >200°C, ester cleavage releases volatile alcohols. Stabilizers (e.g., antioxidants) or covalent bonding into the polymer matrix (e.g., via imide linkages) mitigate this .

Advanced: How does the steric hindrance of tetradecyl groups influence the reactivity of trimellitic acid esters in crosslinking reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.